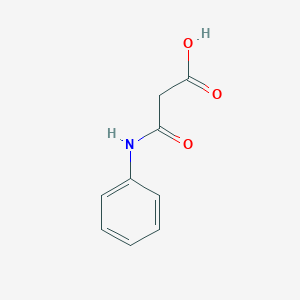

3-Anilino-3-oxopropanoic acid

Description

The exact mass of the compound Malonanilic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-anilino-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXRHBIVBIMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292541 | |

| Record name | Malonanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15580-32-2 | |

| Record name | 15580-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-Anilino-3-oxopropanoic acid

An In-depth Technical Guide on the Synthesis and Characterization of 3-Anilino-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (also known as malonanilic acid). This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. This document outlines a common synthetic pathway, detailed experimental protocols, and a full characterization profile, including spectroscopic and physical data. All quantitative information is summarized for clarity, and workflows are visualized using diagrams to facilitate understanding and reproducibility in a research setting.

Introduction

This compound is a derivative of malonic acid and aniline, featuring both a carboxylic acid and an amide functional group. This bifunctionality makes it a versatile precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds. Its potential applications include use as a plant growth regulator.[1] This guide details a reliable method for its preparation and the analytical techniques used to confirm its structure and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the reaction of aniline with a malonic acid ester, such as diethyl malonate, followed by selective hydrolysis of the resulting ester. While direct condensation of aniline and diethyl malonate at high temperatures often leads to the formation of the bis-anilide or cyclized quinolone products, a controlled reaction can yield the desired mono-anilide ester.[2][3] A subsequent saponification step affords the target carboxylic acid.

A more direct approach involves the reaction of aniline with malonic acid, though this can be less efficient. A patented method describes the reaction of an aniline with a dialkyl malonate in the presence of a stoichiometric amount of an alkali alcoholate to form the salt of the mono-ester mono-anilide, which can then be saponified.[4]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-anilino-3-oxopropanoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 equivalent) in anhydrous ethanol.

-

Reagent Addition: To this solution, add sodium ethoxide (1 equivalent) and stir until the sodium salt of the aniline is formed.

-

Condensation: Add diethyl malonate (1 equivalent) dropwise to the reaction mixture at room temperature. The reaction is often initiated at room temperature and may be gently heated to ensure completion.[4]

-

Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining salts.[5]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 3-anilino-3-oxopropanoate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

-

Saponification: The crude ethyl 3-anilino-3-oxopropanoate from Step 1 is dissolved in an ethanol/water mixture. An excess of aqueous sodium hydroxide (e.g., 2 equivalents of 1M NaOH) is added.[4]

-

Reaction: The mixture is stirred at room temperature or gently heated under reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).

-

Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to approximately 3 by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt, causing the product to precipitate.[4]

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under vacuum.

-

Purification: If necessary, the final product can be recrystallized from a suitable solvent like ethanol/water to obtain pure this compound.

Characterization of this compound

A complete characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves determining its physical properties and analyzing its spectroscopic data.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15580-32-2 | [1][6][7] |

| Molecular Formula | C₉H₉NO₃ | [6] |

| Molecular Weight | 179.17 g/mol | [6] |

| Appearance | Solid (predicted) | [8] |

| Topological Polar Surface Area | 66.4 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information. While a complete experimental dataset from a single source is not available in the search results, the following tables outline the expected characteristic signals based on the compound's structure and data for analogous compounds.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~8.5 - 9.5 | Singlet (broad) | 1H | Amide (-NH-) |

| ~7.0 - 7.6 | Multiplet | 5H | Aromatic Protons (Ar-H) |

| ~3.4 | Singlet | 2H | Methylene (-CH₂-) |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | Carboxylic Acid Carbonyl (C=O) |

| ~165 - 170 | Amide Carbonyl (C=O) |

| ~138 - 140 | Aromatic Carbon (C-NH) |

| ~129 | Aromatic Carbons (ortho/para-CH) |

| ~124 | Aromatic Carbon (meta-CH) |

| ~120 | Aromatic Carbons (ortho-CH) |

| ~40 - 45 | Methylene Carbon (-CH₂-) |

Table 3: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Amide |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1550 - 1500 | N-H Bend (Amide II) | Amide |

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion Type |

| 179.06 | [M]⁺ (Molecular Ion) |

| 180.06 | [M+H]⁺ |

| 202.05 | [M+Na]⁺ |

| 134.06 | [M - COOH]⁺ |

| 93.06 | [C₆H₅NH₂]⁺ (Aniline fragment) |

Characterization Workflow

The following diagram illustrates the logical flow for the characterization of the synthesized product.

Caption: Workflow for the characterization of the final product.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and multiplicity to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample, typically as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, commonly using an Electrospray Ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structural components.

-

-

Melting Point Determination:

-

Place a small amount of the dry, crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus to slowly heat the sample.

-

Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow melting range is indicative of high purity.

-

Conclusion

This guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined protocols and expected analytical data serve as a valuable resource for researchers, enabling the reliable preparation and verification of this compound for further applications in drug discovery and chemical synthesis. Adherence to these methodologies will ensure the production of a high-purity compound suitable for advanced research endeavors.

References

- 1. This compound | 15580-32-2 [chemicalbook.com]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents [patents.google.com]

- 4. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]

- 5. WO2013008256A1 - One pot acylation of aromatic amines - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - 15580-32-2 - Pope [popebiotech.com]

- 8. Page loading... [guidechem.com]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Chemical Properties of 3-Anilino-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, also known as 3-oxo-3-(phenylamino)propanoic acid, is an organic compound with the chemical formula C9H9NO3.[1] It belongs to the class of aromatic amino acid derivatives and is recognized for its role as a versatile intermediate in biochemical studies and medicinal chemistry.[] The molecule incorporates a carboxylic acid, an amide, and a phenyl group, bestowing upon it a unique combination of chemical reactivity and potential for biological activity. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and potential applications. The compound is noted for its use as a growth regulator in cotton development.[3][4]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 15580-32-2 | [1][3] |

| Molecular Formula | C9H9NO3 | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 123 °C | [4] |

| Boiling Point (Predicted) | 456.5 ± 28.0 °C | [4] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -0.33 ± 0.32 | [4] |

| Storage Temperature | Room Temperature | [3][4] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the methylene protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as multiplets in the range of 7.0-8.0 ppm. The methylene (-CH2-) protons would be expected to appear as a singlet around 3.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm, and the amide proton (N-H) would also be a broad singlet.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should display signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the phenyl ring, and the methylene carbon.[5] The carbonyl carbon of the carboxylic acid is expected to be in the range of 170-185 ppm, while the amide carbonyl carbon would be slightly upfield.[5] The aromatic carbons would resonate between 110-150 ppm, and the methylene carbon would be found in the 30-50 ppm range.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the vibrational frequencies of its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid and the amide (Amide I band) would likely appear as strong absorptions around 1700-1725 cm⁻¹ and 1650-1680 cm⁻¹, respectively. The N-H stretching of the amide should be visible around 3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) corresponding to its molecular weight of 179.17. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the phenyl group (C6H5), and other characteristic fragments.

Reactivity and Stability

This compound and its derivatives can undergo several chemical reactions, including oxidation to form quinone derivatives, reduction of the carbonyl groups, and substitution reactions at the aniline ring.[7][8] The compound should be stored at room temperature.[3][4]

Hazard Information:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of aniline with a malonic acid derivative. A plausible synthetic route is the reaction of aniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by hydrolysis.

Materials:

-

Aniline

-

Meldrum's acid

-

Toluene (or another suitable solvent)

-

Hydrochloric acid (for hydrolysis)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve Meldrum's acid in toluene.

-

Add an equimolar amount of aniline to the solution.

-

Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting residue, add a solution of hydrochloric acid (e.g., 1 M HCl) and heat the mixture to induce hydrolysis of the intermediate.

-

After hydrolysis, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For GC-MS analysis, derivatization of the carboxylic acid group (e.g., to its methyl ester) might be necessary to increase volatility.

-

Derivatization: React the compound with diazomethane or by Fischer esterification.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[7] Its derivatives have shown potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] The presence of both a hydrogen bond donor (amide N-H and carboxylic O-H) and acceptor (carbonyl oxygens) makes it a candidate for interacting with biological targets like enzymes.[7][8] For instance, derivatives of this compound have been investigated as inhibitors of MurA, an enzyme crucial for bacterial peptidoglycan biosynthesis, and as potential inhibitors of Trypanosoma cruzi trans-sialidase, a target for Chagas disease treatment.[8]

Visualizations

Caption: General synthesis workflow for this compound.

Caption: General analytical workflow for this compound.

Caption: Potential mechanism of enzyme inhibition by a derivative.

References

- 1. Page loading... [guidechem.com]

- 3. This compound | 15580-32-2 [chemicalbook.com]

- 4. This compound | 15580-32-2 [m.chemicalbook.com]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-(2-Hydroxyanilino)-3-oxopropanoic acid | 211111-51-2 | Benchchem [benchchem.com]

- 8. 3-(2,4-Difluoroanilino)-3-oxopropanoic Acid| [benchchem.com]

3-Anilino-3-oxopropanoic acid structural analysis and conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structural Analysis

The fundamental structure of 3-anilino-3-oxopropanoic acid consists of a central propanoic acid chain with an aniline group attached to the C3 carbon via an amide linkage. This arrangement gives rise to several key structural features:

-

Amide Bond: The amide linkage (–CO–NH–) is planar due to resonance, which restricts rotation around the C-N bond. This planarity is a critical factor in determining the overall conformation of the molecule.

-

Carboxylic Acid Group: The terminal carboxylic acid group (–COOH) is a key site for hydrogen bonding, both as a donor (O-H) and an acceptor (C=O).

-

Aromatic Ring: The phenyl group introduces a rigid, planar hydrophobic region into the molecule.

-

Methylene Bridge: The flexible –CH2– group between the amide and carboxylic acid functionalities allows for considerable conformational freedom.

Based on analyses of similar structures, the key bond lengths and angles can be estimated.

Table 1: Predicted Structural Parameters

| Parameter | Predicted Value | Basis for Prediction |

| C-N (Amide) Bond Length | ~1.33 Å | Typical peptide bond length |

| C=O (Amide) Bond Length | ~1.24 Å | Standard double bond character |

| C-C (Backbone) Bond Length | ~1.52 Å | Standard sp3-sp3 carbon bond |

| N-H Bond Length | ~1.01 Å | Standard N-H bond length |

| O-H (Carboxyl) Bond Length | ~0.97 Å | Standard O-H bond in carboxylic acids |

| C-N-C Bond Angle | ~120° | Planarity of the amide group |

| O=C-N Bond Angle | ~122° | Planarity of the amide group |

| C-C-C Bond Angle | ~109.5° | Tetrahedral geometry of the sp3 carbon |

Conformational Analysis

The overall shape of this compound is primarily determined by the torsion angles around the single bonds in its backbone. The most significant of these are the rotations around the C2-C3 bond and the C-N bond of the amide.

Due to the planarity of the amide group, two main conformations are possible: cis and trans, referring to the relative orientation of the phenyl group and the propanoic acid backbone. The trans conformation is generally more stable due to reduced steric hindrance.

Further conformational flexibility arises from the rotation around the C2-C3 bond. This can lead to various staggered and eclipsed conformations, with the staggered conformations being energetically favored. Intramolecular hydrogen bonding between the amide N-H and the carboxylic acid carbonyl oxygen can also play a role in stabilizing certain conformations.

A logical workflow for conformational analysis is depicted below:

An In-depth Technical Guide to the Discovery and History of 3-Anilino-3-oxopropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, historically known as malonanilic acid, and its derivatives represent a class of organic compounds with a versatile synthetic backbone and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological evaluation of these compounds, tailored for researchers, scientists, and professionals in drug development. The core structure, featuring an aniline moiety linked to a 3-oxopropanoic acid, allows for diverse chemical modifications, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. This document delves into the key milestones in the history of these compounds, detailed experimental protocols for their synthesis, quantitative analysis of their biological activities, and an exploration of their mechanisms of action, including their influence on cellular signaling pathways.

I. Discovery and Historical Perspective

The history of this compound is intrinsically linked to the discovery and exploration of its parent compound, malonic acid. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid[1]. The synthesis of malonic acid from propionic acid was independently discovered by Hermann Kolbe and Hugo Müller in 1864[1].

Early investigations into the reactivity of malonic acid and its esters paved the way for the synthesis of its anilide derivatives. The term "malonanilic acid" was coined to describe the product of the reaction between aniline and malonic acid derivatives. One of the earliest methods for preparing malonanilic acid involved the reaction of carbon dioxide with the sodium derivative of acetanilide, although this procedure resulted in very low yields[2].

Later, in the early 20th century, F. D. Chattaway and his colleagues investigated the reaction of diethyl malonate with various halo-anilines at high temperatures. While this method did produce the desired mono- and bis-halo-anilides, the yields were generally poor, with a cited yield of only 20% for the reaction of diethyl malonate with 4-chloroaniline[3]. These early synthetic struggles highlighted the need for more efficient and higher-yielding protocols.

A significant advancement in the synthesis of malonanilic acid derivatives came with the development of methods utilizing stoichiometric amounts of an alkali alcoholate to facilitate the reaction between an aniline and a malonic acid dialkyl ester[3]. This approach dramatically improved the yields and purity of the resulting malonic acid mono-ester mono-anilides and their corresponding acids.

II. Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: the reaction of anilines with malonic acid or its derivatives, and the modification of a pre-formed this compound scaffold.

General Synthetic Pathway

A common and effective method for the synthesis of this compound derivatives involves the reaction of a substituted aniline with a malonic acid diester, such as diethyl malonate, in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocols

Example Protocol 1: Synthesis of Ethyl 2,4-dichloro-5-fluorophenylamino-oxoacetate (A Substituted Malonic Ester Anilide)

This protocol is adapted from a patented method and illustrates a high-yield synthesis of a substituted malonic ester anilide[3].

-

Reactants and Reagents:

-

2,4-dichloro-5-fluoroaniline: 64.8 g (0.4 mole)

-

21.2% by weight solution of sodium methanolate in ethyl alcohol: 141.5 g (0.44 mole)

-

Toluene: 500 ml

-

Diethyl malonate: 86.5 g (0.4 mole)

-

Formic acid (for neutralization)

-

-

Procedure:

-

A mixture of 2,4-dichloro-5-fluoroaniline, the sodium methanolate solution, and toluene is heated to boiling in a reaction vessel equipped with a distillation apparatus.

-

All the alcohol is distilled off.

-

The reaction mixture is allowed to cool to room temperature.

-

Diethyl malonate is added to the mixture.

-

The mixture is stirred for 1 hour and then slowly heated to 115°C.

-

The reaction alcohol is distilled off at this temperature over a period of less than 3 hours.

-

The mixture is cooled to 80°C and stirred in toluene.

-

The mixture is then neutralized with formic acid.

-

The resulting product is isolated and purified.

-

Example Protocol 2: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

This protocol describes the synthesis of a series of derivatives with potential antimicrobial activity.

-

General Procedure for Hydrazide Synthesis:

-

A mixture of the appropriate ester (1.0 eq), hydrazine hydrate (5.0 eq) in ethanol was refluxed for 6-8 hours.

-

The reaction progress was monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried to afford the desired hydrazide.

-

III. Quantitative Data on Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following tables summarize some of the reported quantitative data.

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)

| Compound | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | C. auris |

| 7 | 32 | >64 | >64 | >64 | 16 |

| 14 | 16 | 16 | 32 | 32 | 0.5 |

| 15 | 8 | 16 | 16 | 16 | 1 |

| 16 | 8 | 8 | 16 | 16 | 1 |

| 29 | 16 | >64 | >64 | >64 | 32 |

| 30 | 16 | 16 | 32 | 64 | 16 |

Data extracted from a study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The study highlights that hydrazones with heterocyclic substituents (14-16) showed the most potent and broad-spectrum antimicrobial activity.[4]

Table 2: Antifungal Activity of Gallic Acid and its Derivatives against Alternaria solani

| Compound | IC₅₀ (ppm) | IC₉₉ (ppm) |

| Gallic Acid | 48.81 | - |

| Syringic Acid | 49.75 | - |

| Pyrogallic Acid | - | - |

| Difenoconazole (positive control) | - | - |

Data from a study on the antifungal activity of phenolic acids. While not directly this compound derivatives, this data on related phenolic acids provides a comparative context for antifungal activity.[5]

IV. Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many this compound derivatives are still under investigation and appear to be dependent on the specific substitutions on the aniline and propanoic acid backbone. However, some general mechanisms and involvement in cellular signaling have been proposed.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal effects of some derivatives are thought to be related to their ability to disrupt microbial cell membranes and inhibit essential enzymes. For instance, the increased activity of hydrazone derivatives with heterocyclic substituents suggests that these moieties may play a crucial role in interacting with microbial targets[4].

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel antimicrobial compounds, based on the study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

References

- 1. Malonic acid - Wikipedia [en.wikipedia.org]

- 2. US2782231A - Preparation of malonanilic acid and substituted malonanilic acids - Google Patents [patents.google.com]

- 3. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Anilino-3-oxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, also known as Malonanilic acid, is a chemical compound with the molecular formula C₉H₉NO₃. Its structure consists of an aniline moiety linked via an amide bond to a propanoic acid backbone. This arrangement of functional groups—a carboxylic acid, an amide, and an aromatic ring—gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: this compound Synonym: Malonanilic acid CAS Number: 15580-32-2 Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of solid this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, amide, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1250 | Medium-Strong | C-O stretch (Carboxylic acid) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons, the amide proton, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8-9 | Singlet (broad) | 1H | Amide (-NH-) |

| ~7.5 | Multiplet | 2H | Aromatic protons (ortho to -NH) |

| ~7.3 | Multiplet | 2H | Aromatic protons (meta to -NH) |

| ~7.1 | Multiplet | 1H | Aromatic proton (para to -NH) |

| ~3.4 | Singlet | 2H | Methylene (-CH₂-) |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide insights into the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic acid carbonyl (C=O) |

| ~168 | Amide carbonyl (C=O) |

| ~138 | Aromatic C (quaternary, attached to N) |

| ~129 | Aromatic CH (meta) |

| ~124 | Aromatic CH (para) |

| ~120 | Aromatic CH (ortho) |

| ~41 | Methylene (-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following characteristic fragments.

| m/z | Interpretation |

| 179 | Molecular ion [M]⁺ |

| 135 | [M - CO₂]⁺ |

| 93 | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Infrared (IR) Spectroscopy of a Solid Sample

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet or apply the solid sample directly to the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as the acidic and amide protons may exchange with protic solvents. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The abundance of each ion is measured, and a mass spectrum is generated.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Navigating the Physicochemical Landscape of 3-Anilino-3-oxopropanoic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 3-Anilino-3-oxopropanoic acid (also known as N-phenylmalonamic acid). This document is intended for researchers, scientists, and drug development professionals, offering a framework for generating critical physicochemical data essential for a compound's development and application. Due to a lack of publicly available quantitative data for this specific molecule, this guide focuses on established, standardized experimental protocols that are widely accepted in the pharmaceutical and chemical industries.

Introduction

This compound is an organic compound with potential applications in various scientific fields. A thorough understanding of its solubility in different solvent systems and its stability under various environmental conditions is paramount for its handling, formulation, and the interpretation of biological or chemical studies. This guide outlines the requisite experimental procedures to generate this crucial dataset.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following tables present a template for the type of quantitative data that should be collected through the experimental protocols described in Section 4.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Predicted Solubility (mg/mL) | Predicted Molar Solubility (mol/L) |

| Water | 80.1 | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) pH 7.4 | ~79 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Isopropanol | 19.9 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 8.9 | Data to be determined | Data to be determined |

| Hexane | 1.9 | Data to be determined | Data to be determined |

Table 2: Kinetic Solubility of this compound in Aqueous Buffer (PBS, pH 7.4)

| Parameter | Value |

| Initial DMSO Concentration | e.g., 10 mM |

| Final Compound Concentration Range Tested | e.g., 1 - 200 µM |

| Incubation Time | e.g., 2 hours, 24 hours |

| Temperature | e.g., 25°C |

| Kinetic Solubility (µM) | Data to be determined |

Stability Profile of this compound

Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring its integrity in various formulations and during storage. Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify the likely degradation pathways.

Table 3: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Parameters | Incubation Time | Percent Degradation | Major Degradation Products |

| Hydrolytic | ||||

| Acidic | 0.1 M HCl | e.g., 24, 48, 72 hours | Data to be determined | Data to be determined |

| Neutral | Purified Water | e.g., 24, 48, 72 hours | Data to be determined | Data to be determined |

| Basic | 0.1 M NaOH | e.g., 24, 48, 72 hours | Data to be determined | Data to be determined |

| Oxidative | 3% H₂O₂ | e.g., 24, 48, 72 hours | Data to be determined | Data to be determined |

| Thermal | ||||

| Solid State | 60°C | e.g., 1, 3, 7 days | Data to be determined | Data to be determined |

| Solution (in PBS pH 7.4) | 60°C | e.g., 1, 3, 7 days | Data to be determined | Data to be determined |

| Photostability | ||||

| Solid State | ICH Q1B Option 2 | Overall illumination ≥ 1.2 million lux hours; Near UV ≥ 200 watt hours/m² | Data to be determined | Data to be determined |

| Solution (in PBS pH 7.4) | ICH Q1B Option 2 | Overall illumination ≥ 1.2 million lux hours; Near UV ≥ 200 watt hours/m² | Data to be determined | Data to be determined |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard industry practices.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent at equilibrium.[1][2]

-

Preparation: Prepare saturated solutions by adding an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration/Centrifugation: Filter the supernatant through a suitable filter (e.g., 0.22 µm) or centrifuge at high speed to remove any remaining undissolved solid.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the filtrate.

Kinetic Solubility Assay

This high-throughput method is used to determine the solubility of a compound from a concentrated DMSO stock solution in an aqueous buffer.[3][4][5]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

-

Detection of Precipitation: Measure the turbidity of the solutions in each well using a nephelometer or by measuring light scattering at a specific wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Quantification (Optional): Alternatively, after incubation, the plate can be filtered or centrifuged, and the concentration of the compound in the supernatant can be quantified by HPLC-UV.

Forced Degradation (Stress Testing) Studies

These studies are conducted to identify potential degradation products and pathways.[6][7]

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (0.1 M HCl, purified water, 0.1 M NaOH, 3% H₂O₂) at a known concentration. For solid-state studies, use the pure compound.

-

Stress Conditions:

-

Hydrolytic: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative: Incubate the solution with hydrogen peroxide at room temperature or a slightly elevated temperature.

-

Thermal: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9] A control sample should be protected from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours for solutions; 1, 3, 7 days for solids).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.

-

Quantification: Determine the percentage of the remaining parent compound and the formation of any degradation products. Mass spectrometry can be used to identify the structure of the major degradation products.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

The experimental framework detailed in this guide provides a robust approach for characterizing the solubility and stability of this compound. The generation of such data is a critical step in the research and development process, enabling informed decisions regarding formulation, storage, and handling of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for regulatory submissions and further scientific investigation.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. database.ich.org [database.ich.org]

A Comprehensive Review of 3-Anilino-3-oxopropanoic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, also known as N-phenylmalonamic acid, and its derivatives represent a class of compounds with a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. The core structure, featuring an aniline moiety linked to a 3-oxopropanoic acid, provides a template for a wide range of structural modifications, leading to a diverse array of biological activities. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, quantitative biological data, and the underlying signaling pathways where applicable. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and straightforward method involves the reaction of a substituted aniline with a derivative of malonic acid.

A general and widely applicable method for the synthesis of 3-(substituted-anilino)-3-oxopropanoic acids involves the reaction of a corresponding substituted aniline with maleic anhydride. This reaction is typically carried out in a suitable organic solvent, such as ethanol or methanol, and often requires heating to facilitate the reaction.[1]

Another synthetic approach involves the condensation of anilines with diethyl malonate. This method can be used to produce a variety of substituted N-arylmalonamic acid ethyl esters, which can then be hydrolyzed to the corresponding carboxylic acids.

dot

Experimental Protocols

General Procedure for the Synthesis of 3-(Substituted-anilino)-3-oxopropanoic Acid from Substituted Aniline and Maleic Anhydride:

-

To a solution of the appropriately substituted aniline (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10 mL/mmol of aniline), add maleic anhydride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 3-(substituted-anilino)-3-oxopropanoic acid.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Biological Activities and Quantitative Data

Analogs of this compound have been reported to exhibit a range of biological activities, including anticancer, antioxidant, and antimicrobial properties. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Compound 21) | A549 (Human Lung Adenocarcinoma) | 5.42 | [2] |

| 3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid (Compound 22) | A549 (Human Lung Adenocarcinoma) | 2.47 | [2] |

| N'-(furan-2-ylmethylene)propanehydrazide derivative of 3-((4-hydroxyphenyl)amino)propanoic acid (Compound 20) | A549 (Human Lung Adenocarcinoma) | Reduces viability to ~40% at 10 µM | [3][4] |

| 1-naphthyl substituted hydrazone derivative of 3-((4-hydroxyphenyl)amino)propanoic acid (Compound 12) | A549 (Human Lung Adenocarcinoma) | Reduces viability to ~42% at 10 µM | [3] |

| 4-NO₂ substituted phenyl hydrazone of 3-((4-hydroxyphenyl)amino)propanoic acid (Compound 29) | A549 (Human Lung Adenocarcinoma) | Reduces viability to ~31% at 10 µM | [3] |

Table 1: Anticancer Activity of this compound Analogs

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound/Analog | Antioxidant Assay | IC₅₀ (µg/mL) | Reference |

| 3-hydroxy-2-methylene-3-(4-nitrophenyl)propionic acid derivative | DPPH Radical Scavenging | Not explicitly an IC50, but showed high activity | [5] |

| Ferulic Acid (Reference) | DPPH Radical Scavenging | 8.78 | [6] |

| 3-substituted-2-oxindole derivatives | DPPH Radical Scavenging | Concentration-dependent activity, some up to 70% scavenging | [7] |

Table 2: Antioxidant Activity of Related Propanoic Acid Derivatives

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Chlorinated 3-phenylpropanoic acid derivative (Compound 1) | E. coli | 16 | [8] |

| Chlorinated 3-phenylpropanoic acid derivative (Compound 6) | C. albicans | 32 | [8] |

| Chlorinated 3-phenylpropanoic acid derivative (Compound 7) | C. albicans | 32 | [8] |

| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. pyogenes, S. aureus | 2.5 | [9] |

| 1,3-bis(aryloxy)propan-2-amine (CPD22) | S. pyogenes | 2.5 | [9] |

Table 3: Antimicrobial Activity of Related Propanoic Acid Derivatives

Note: Specific MIC values for this compound analogs were not found in the initial searches. The table presents data for structurally related compounds to highlight the potential of this chemical class.

Potential Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related aniline derivatives provides valuable insights into their potential mechanisms of action, particularly in the context of cancer.

A novel aniline derivative, pegaharoline A, isolated from Peganum harmala L., has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells by blocking the PI3K/AKT/mTOR signaling pathway.[10][11][12] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Pegaharoline A was found to bind to CD133, leading to the inhibition of the PI3K/AKT/mTOR pathway, which in turn activated autophagy and promoted apoptosis in cancer cells.[10][11][12]

Based on this evidence, it is plausible to hypothesize that this compound and its analogs may exert their anticancer effects through a similar mechanism. The aniline moiety, a common feature, could potentially interact with key proteins in the PI3K/AKT/mTOR pathway.

dot

Furthermore, the MAPK signaling pathway is another crucial regulator of cell fate, and its modulation by various small molecules is an active area of research.[13] While direct evidence for the interaction of this compound with the MAPK pathway is lacking, the structural similarities to other known kinase inhibitors suggest that this could be a potential avenue for future investigation.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with demonstrated potential as anticancer, antioxidant, and antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While initial studies have provided valuable quantitative data on their biological activities, further research is needed to fully elucidate their mechanisms of action.

Future research efforts should focus on:

-

Expanding the chemical diversity of synthesized analogs to improve potency and selectivity.

-

Conducting comprehensive in vitro and in vivo studies to establish a more robust biological activity profile, including a broader range of cancer cell lines and microbial strains.

-

Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action at a deeper level. The potential role of the PI3K/AKT/mTOR and MAPK pathways warrants further exploration.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

References

- 1. 3-(2-Hydroxyanilino)-3-oxopropanoic acid | 211111-51-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Anilino-3-oxopropanoic Acid (CAS 15580-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, also known by its synonym malonanilic acid, is an organic compound with the CAS number 15580-32-2. It belongs to the class of aromatic amino acid derivatives and has garnered interest in medicinal and biochemical studies. This technical guide provides a comprehensive overview of its chemical properties, safety data, a plausible synthetic route, and its potential biological role as a plant growth regulator.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Malonanilic acid, 3-Oxo-3-(phenylamino)propanoic acid, N-Phenyl-malonamic acid |

| CAS Number | 15580-32-2 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Boiling Point (Predicted) | 456.5 °C at 760 mmHg |

| Density (Predicted) | 1.34 g/cm³ |

| pKa (Predicted) | -0.33 |

| Storage Temperature | Room Temperature |

Synthesis

Experimental Protocol: Synthesis of a Malonic Acid Monoanilide

-

Reaction Setup: A mixture of aniline (1.0 equivalent) and Meldrum's acid (1.0 equivalent) is placed in a test tube.

-

Heating: The reaction mixture is heated to 60°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

The reaction mixture is partitioned between an aqueous sodium bicarbonate solution and ethyl acetate.

-

The aqueous layer is separated and then acidified to a pH of 1 with concentrated hydrochloric acid.

-

The acidified aqueous layer is extracted three times with ethyl acetate.

-

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the malonic acid monoanilide product as a solid.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Illustrative)

Specific spectroscopic data for this compound is not widely published. However, the expected spectral features can be inferred from data for closely related compounds.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons of the phenyl group, a singlet for the methylene (-CH₂-) group, and broad singlets for the amine (-NH-) and carboxylic acid (-COOH) protons.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid, and the methylene carbon.

-

FTIR: Characteristic absorption bands for N-H stretching, O-H stretching of the carboxylic acid, C=O stretching of the amide and carboxylic acid, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Potential Mechanism of Action

3-Oxo-3-(phenylamino)propanoic acid has been identified as a growth regulator and meristem remover in the development of cotton.[1] While the precise molecular mechanism has not been elucidated, its function as a growth inhibitor suggests a possible interaction with plant hormone signaling pathways, particularly those involving auxins, which are crucial for meristem maintenance and organ development.

Plant growth regulators can act by inhibiting cell division and elongation in meristematic tissues. One plausible, though hypothetical, mechanism for a "meristem remover" could involve the disruption of auxin gradients. Auxin maxima are essential for maintaining the stem cell niche in the apical meristem. A compound that interferes with auxin synthesis, transport, or signaling could lead to the depletion of auxin in the meristem, triggering cell differentiation and halting growth, effectively "removing" the meristem's proliferative capacity.

Hypothetical Signaling Pathway for Meristem Inhibition

Caption: Hypothetical mechanism of meristem inhibition.

Safety Data

This compound is classified with the following GHS hazard statements:

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential applications in biochemical research, particularly in the field of plant sciences. While detailed mechanistic studies and comprehensive spectroscopic data are not extensively available in the public domain, this guide provides a foundational understanding of its properties, a likely synthetic pathway, and its putative biological role. Further research is warranted to fully elucidate its mechanism of action as a plant growth regulator and to explore its potential in other areas of drug development and scientific research.

References

A Theoretical and Computational Investigation of 3-Anilino-3-oxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Anilino-3-oxopropanoic acid. While specific experimental and computational data for this molecule is not extensively available in published literature, this document outlines the established protocols for its synthesis, spectroscopic characterization, and in-silico analysis. This includes quantum chemical calculations based on Density Functional Theory (DFT) for geometry optimization, vibrational analysis, frontier molecular orbital (HOMO-LUMO) analysis, and molecular electrostatic potential (MEP) mapping. Furthermore, this guide details the workflow for performing molecular docking studies to investigate its potential biological activity. The information is presented to aid researchers in designing and executing theoretical and computational studies on this compound and its derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula C9H9NO3, is an organic compound that has potential applications as a plant growth regulator and as a building block in chemical synthesis.[1] Its structural analogue, 3-(2-Hydroxyanilino)-3-oxopropanoic acid, has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.[2] Given the therapeutic potential of related compounds, a thorough understanding of the structural, electronic, and reactive properties of this compound is of significant interest for drug design and development.

Computational chemistry provides powerful tools to elucidate these properties at a molecular level.[3] Techniques such as Density Functional Theory (DFT) can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.[4] Furthermore, molecular docking simulations can be employed to predict the binding affinity and interaction patterns of this molecule with biological targets, offering insights into its potential mechanism of action.[5]

This guide outlines the standard theoretical and computational protocols that can be applied to characterize this compound.

Synthesis and Spectroscopic Characterization

General Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of aniline with a suitable dicarboxylic acid derivative. A common synthetic route involves the reaction of aniline with malonic acid or its derivatives. For instance, a related compound, 3-(2-Hydroxyanilino)-3-oxopropanoic acid, is typically synthesized by reacting 2-aminophenol with maleic anhydride under controlled conditions, often in an organic solvent like ethanol or methanol with heating.[2]

Spectroscopic Analysis

The structural confirmation of synthesized this compound would rely on standard spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O (amide and carboxylic acid), and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Computational Modeling

Computational studies on this compound would typically follow a multi-step workflow, as illustrated in the diagram below.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using quantum chemical methods.

Protocol:

-

Method: Density Functional Theory (DFT) is a widely used and accurate method.[6] The B3LYP functional is a popular choice that balances accuracy and computational cost.[4]

-

Basis Set: A common and reliable basis set for organic molecules is 6-311++G(d,p).[4]

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.

The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O (amide) | 1.25 Å |

| C-N (amide) | 1.38 Å | |

| C=O (acid) | 1.23 Å | |

| O-H (acid) | 0.98 Å | |

| Bond Angle | O=C-N (amide) | 123.0° |

| C-N-C (aniline) | 128.5° | |

| O=C-O (acid) | 124.0° | |

| Dihedral Angle | C-C-N-C | 175.0° |

Note: The values in this table are illustrative and would need to be confirmed by actual calculations.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared spectrum.

Protocol:

-

The same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization should be used.

-

The calculated frequencies are often scaled by an empirical factor (typically around 0.96) to better match experimental data.

Table 2: Illustrative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Calculated Frequency (Scaled, Illustrative) | Experimental FT-IR (Typical Range) |

| N-H Stretch (amide) | 3350 | 3300-3500 |

| O-H Stretch (acid) | 3100 (broad) | 2500-3300 |

| C=O Stretch (amide) | 1680 | 1630-1695 |

| C=O Stretch (acid) | 1720 | 1700-1725 |

| C-N Stretch | 1350 | 1250-1350 |

Note: The values in this table are illustrative and would need to be confirmed by actual calculations and experimental data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[7] The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability.[7]

Protocol:

-

Calculated from the optimized geometry using the same DFT method and basis set.

Table 3: Illustrative Frontier Orbital Energies and Related Parameters

| Parameter | Symbol | Calculated Value (Illustrative) |

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | -1.8 eV |

| Energy Gap | ΔE | 4.7 eV |

| Ionization Potential | IP ≈ -E_HOMO | 6.5 eV |

| Electron Affinity | EA ≈ -E_LUMO | 1.8 eV |

Note: The values in this table are illustrative and would need to be confirmed by actual calculations.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[8] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Protocol:

-

The MEP is calculated on the electron density surface of the optimized molecule.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.

Molecular Docking Protocol

A typical molecular docking workflow involves the following steps:

-

Receptor Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.

-

Docking Simulation: Use software like AutoDock, Glide, or GOLD to perform the docking calculations. The software will explore various conformations and orientations of the ligand within the binding site of the receptor.

-

Analysis of Results: Analyze the docking poses based on their binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

Table 4: Illustrative Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) | Interaction Type (Illustrative) |

| Example Kinase | -7.2 | ASP 145 | Hydrogen Bond |

| LYS 88 | Hydrogen Bond | ||

| PHE 160 | Pi-Pi Stacking | ||

| Example Oxidase | -6.8 | TYR 320 | Hydrogen Bond |

| ILE 250 | Hydrophobic |

Note: The values in this table are for illustrative purposes and depend on the specific protein target.

Conclusion

References

- 1. This compound | 15580-32-2 [chemicalbook.com]

- 2. 3-(2-Hydroxyanilino)-3-oxopropanoic acid | 211111-51-2 | Benchchem [benchchem.com]

- 3. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 4. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A combination of 3D-QSAR, molecular docking and molecular dynamics simulation studies of benzimidazole-quinolinone derivatives as iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Applications of 3-Anilino-3-oxopropanoic Acid in Organic Synthesis: A Detailed Guide for Researchers

For Immediate Release

Application Notes and Protocols

Topic: Applications of 3-Anilino-3-oxopropanoic acid in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as malonanilic acid, is a versatile bifunctional reagent in organic synthesis. Its structure, featuring a reactive methylene group flanked by a carboxylic acid and an anilide, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. This document provides a detailed overview of its primary applications, focusing on the synthesis of quinolones and coumarins, complete with experimental protocols and mechanistic insights.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a key building block for constructing quinolone and coumarin ring systems. These reactions leverage the reactivity of the active methylene group and the potential for intramolecular cyclization.

Synthesis of 4-Hydroxy-2-quinolones (Conrad-Limpach-Knorr Synthesis)